molecular formula C7H15NO B1594258 n-Isobutylpropionamide CAS No. 5827-75-8

n-Isobutylpropionamide

Cat. No.: B1594258
CAS No.: 5827-75-8
M. Wt: 129.2 g/mol
InChI Key: QTVUDNOFBZLOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Isobutylpropionamide: is an organic compound with the molecular formula C7H15NO . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Isobutylpropionamide can be synthesized through the reaction of propionic acid with isobutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production methods also incorporate purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: n-Isobutylpropionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of n-isobutylpropylamine.

    Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: n-Isobutylpropylamine.

    Substitution: Compounds with different functional groups replacing the amide nitrogen.

Scientific Research Applications

Chemistry: n-Isobutylpropionamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of amides on biological systems. It is also used in the development of new drugs and pharmaceuticals.

Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its amide structure is a common motif in many bioactive compounds.

Industry: this compound is used in the production of polymers, resins, and other industrial materials. It is also used as a solvent and in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of n-Isobutylpropionamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • n-Butylpropionamide
  • n-Isobutylacetamide
  • n-Isobutylformamide

Comparison: n-Isobutylpropionamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to n-Butylpropionamide, it has a branched isobutyl group, which can influence its reactivity and interactions. n-Isobutylacetamide and n-Isobutylformamide have different carbon chain lengths and functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

N-(2-methylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-4-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVUDNOFBZLOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324268
Record name Propanamide, N-isobutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5827-75-8
Record name 5827-75-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanamide, N-isobutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Isobutylpropionamide
Reactant of Route 2
Reactant of Route 2
n-Isobutylpropionamide
Reactant of Route 3
Reactant of Route 3
n-Isobutylpropionamide
Reactant of Route 4
Reactant of Route 4
n-Isobutylpropionamide
Reactant of Route 5
Reactant of Route 5
n-Isobutylpropionamide
Reactant of Route 6
Reactant of Route 6
n-Isobutylpropionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.